molecular formula C19H19ClF2N2O3S B11245717 1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-3-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-3-carboxamide

Cat. No.: B11245717
M. Wt: 428.9 g/mol
InChI Key: XCBVRNWMFMOAPO-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound is characterized by its complex structure, which includes a piperidine ring, a carboxamide group, and multiple halogen substituents.

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl and carboxamide groups, and halogenation. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step may involve the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the piperidine derivative with an appropriate amine and a coupling reagent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but differs in the position of the fluorine atoms.

    1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DICHLOROPHENYL)PIPERIDINE-3-CARBOXAMIDE: This compound has chlorine atoms instead of fluorine atoms, which may affect its chemical properties and biological activity.

The uniqueness of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and halogen substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClF2N2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2,4-difluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H19ClF2N2O3S/c20-15-5-1-3-13(9-15)12-28(26,27)24-8-2-4-14(11-24)19(25)23-18-7-6-16(21)10-17(18)22/h1,3,5-7,9-10,14H,2,4,8,11-12H2,(H,23,25)

InChI Key

XCBVRNWMFMOAPO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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